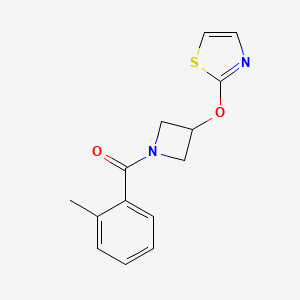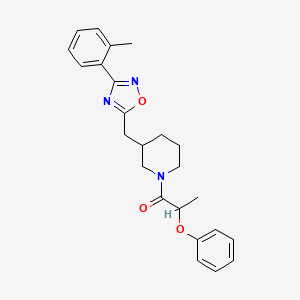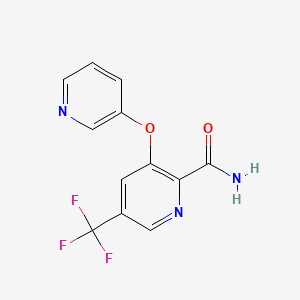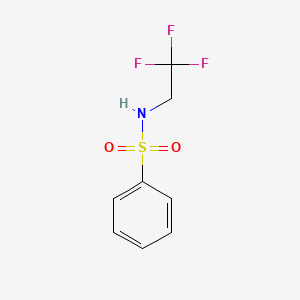![molecular formula C9H13N3O2 B2608554 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one CAS No. 1566210-46-5](/img/no-structure.png)
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is a chemical compound. It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of “2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is complex, featuring a spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .科学的研究の応用
Electrophilic Aminations
2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one is used in electrophilic aminations with oxaziridines. This process allows for the synthesis of a variety of compounds including azines, hydrazines, diaziridines, hydrazino acids, N-aminopeptides, aziridines, triazanes, O-alkulhydroxylamines, sulfenamides, thiooximes, and aminodicarboxylic derivatives. Such aminations are crucial for the development of various pharmacological and chemical compounds (Andreae & Schmitz, 1991).
Synthesis of Functionalized Spirocyclic Oxindoles
It plays a role in the synthesis of functionalized spirocyclic oxindoles, which are valuable in pharmacological research. For instance, it contributes to the creation of 3-Spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles, demonstrating its versatility in organic synthesis and potential in drug discovery (Filatov et al., 2017).
Anticancer Activity
This compound has been utilized in the synthesis of molecules with potential anticancer activity. For example, spirocyclic oxindoles and triazolyl derivatives synthesized using this compound have shown promising results against certain cancer cell lines, highlighting its significance in the development of new anticancer agents (Singh et al., 2014).
Domino Assembly of N,O-Heterocycles
Its application in the domino assembly of N,O-heterocycles is noteworthy. This process is used for the synthesis of morpholines and oxazepanes, compounds that are significant in medicinal chemistry and drug design (Rulev et al., 2016).
Development of Immunomodulatory Agents
The compound is instrumental in the synthesis of immunomodulatory agents. Derivatives of this compound have been explored for their potential in enhancing immune responses, which is crucial for developing new treatments for various immune-related disorders (Refouvelet et al., 1994).
Synthesis of Chiral Compounds
This chemical is used in the synthesis of chiral compounds, like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, which are significant in the development of pharmaceuticals and in stereochemical studies (Moriguchi et al., 2014).
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one involves the reaction of 2-amino-5,5-dimethyl-1,3-oxazole with 1,3-cyclohexanedione in the presence of ammonium acetate and acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-oxazole", "1,3-cyclohexanedione", "ammonium acetate", "acetic acid", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-amino-5,5-dimethyl-1,3-oxazole, 1,3-cyclohexanedione, ammonium acetate, and acetic acid in a reaction flask.", "Step 2: Heat the mixture to 100-110°C and stir for 24 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add sodium borohydride.", "Step 5: Stir the mixture for 2 hours at room temperature.", "Step 6: Acidify the mixture with hydrochloric acid and filter the resulting solid.", "Step 7: Wash the solid with water and dry to yield 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one." ] } | |
CAS番号 |
1566210-46-5 |
分子式 |
C9H13N3O2 |
分子量 |
195.222 |
IUPAC名 |
2-aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one |
InChI |
InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13) |
InChIキー |
YQCRJOCISRXINE-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C3(C2)C(=O)N=C(O3)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608474.png)
![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)
![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)

![4-(4-methoxyphenyl)-2-(2-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2608485.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)


